molecular formula C7H14ClNO2 B2998222 (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride CAS No. 1227916-83-7

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2998222
CAS No.: 1227916-83-7
M. Wt: 179.64
InChI Key: NJNNMKIITLUFIE-IBTYICNHSA-N
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Description

(3S,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral piperidine derivative with a carboxylic acid substituent at position 3 and a methyl group at position 4. Its stereochemistry (3S,6R) is critical for its physicochemical and biological properties. Key identifiers include:

  • CAS Number: 1227916-83-7 , 51-30-9 (alternative listing for similar derivatives)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight: 179.64 g/mol
  • Purity: ≥95–99% (commercial grade)

This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs, as evidenced by its role in patented syntheses of trifluoroethyl-substituted piperidinones .

Properties

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the use of starting materials such as piperidine derivatives. One common method involves the reduction of a precursor compound followed by the introduction of the methyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and halogenated compounds

Scientific Research Applications

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences References
(3R,6R)-6-Methylpiperidine-3-carboxylic acid HCl 2682097-03-4 C₇H₁₄ClNO₂ 179.64 Stereochemistry (3R,6R)
(3R,6S)-6-Methylpiperidin-3-Ol HCl 2227198-81-2 C₆H₁₄ClNO 151.63 Hydroxyl group instead of carboxylic acid
(2R,5R)-2-Methylpiperidine-5-carboxylic acid HCl 2682097-03-4 C₇H₁₄ClNO₂ 179.64 Substituent positions (2R,5R vs. 3S,6R)
(2R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl N/A C₈H₁₆ClNO₂ 193.67 Additional methyl group at position 2

Analysis :

  • Stereochemistry : The (3S,6R) configuration distinguishes the target compound from its (3R,6R) and (3R,6S) isomers. Quantum chemical calculations (e.g., NMR shift predictions) are essential to confirm stereochemistry .
  • Functional Groups : Replacement of the carboxylic acid with a hydroxyl group (as in (3R,6S)-6-Methylpiperidin-3-Ol HCl) reduces acidity and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .
  • Positional Isomerism: Substituent positions influence molecular geometry.

Piperidine Derivatives with Modified Substituents

Compound Name CAS Number Key Modifications Applications References
6-Methylpiperidine-2-carboxylic acid 99571-58-1 Carboxylic acid at position 2 Intermediate for peptidomimetics
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid HCl 154307-84-3 Hydroxyl group at position 5 Chiral building block for antibiotics
(3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid diHCl N/A Pyrrolidine core with pyridinyl group Neurological drug candidates

Analysis :

  • Substituent Position : Moving the carboxylic acid from position 3 (target compound) to 2 (6-Methylpiperidine-2-carboxylic acid) alters the molecule’s dipole moment and pKa, affecting solubility and pharmacokinetics .
  • Heterocyclic Modifications : Compounds like (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid diHCl replace the piperidine ring with pyrrolidine, enhancing rigidity and modifying binding to enzymes like kinases .

Pharmacologically Relevant Analogues

Compound Name (Patent Examples) CAS Number Structural Features Therapeutic Target References
(3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one HCl 1375470-88-4 Trifluoroethyl group, phenyl substituent Protease inhibitors (e.g., HCV NS5A)
(3S,5S,6R)-3-Amino-6-methyl-5-(2,3,6-trifluorophenyl)piperidin-2-one HCl N/A Fluorinated aryl group Antiviral agents

Analysis :

  • Fluorinated Groups : The trifluoroethyl or fluorophenyl substituents in these analogues enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration compared to the parent compound .
  • Amino Group Placement: The presence of an amino group at position 3 (vs. carboxylic acid in the target compound) shifts the molecule from acidic to basic, altering its ionization state and interaction with biological targets .

Physicochemical and Commercial Comparison

Physical Properties

Property (3S,6R)-6-Methylpiperidine-3-carboxylic Acid HCl (3R,6R)-Isomer (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid HCl
Molecular Weight 179.64 179.64 193.67
Solubility (H₂O) High (due to HCl salt) Moderate Moderate
Stability Stable at RT under inert atmosphere Similar Hygroscopic

Commercial Availability

  • Purity : The target compound is available at 99% purity (industrial grade) , whereas analogues like (3R,6S)-6-Methylpiperidin-3-Ol HCl are typically sold at 95% .
  • Price : Bulk pricing varies by substituent complexity. For example, fluorinated derivatives (e.g., 1375470-88-4) are significantly more expensive due to synthetic challenges .

Biological Activity

(3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride features a piperidine ring with a methyl group at the 6-position and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing pathways such as:

  • Signal Transduction : The compound may affect intracellular signaling cascades.
  • Metabolic Regulation : It could play a role in metabolic pathways that regulate energy balance.
  • Gene Expression : Potentially influencing transcription factors that regulate gene expression.

Biological Activities

Research indicates that (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride exhibits various biological activities, including:

  • Antioxidant Activity : The compound may possess properties that scavenge free radicals.
  • Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from damage.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride:

  • Neuroprotective Study : In vitro studies demonstrated that the compound can reduce oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
  • Receptor Binding Studies : Binding affinity assays revealed that (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride interacts with specific G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors .
  • Metabolic Regulation Research : Animal studies showed that administration of the compound led to significant changes in metabolic parameters, including reduced body weight gain and improved glucose tolerance in obese models .

Comparative Analysis with Related Compounds

To better understand the biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
(3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloridePiperidine ring with carboxyl groupAntioxidant, neuroprotective
(3S,6R)-methyl 6-methylpiperidine-3-carboxylateMethyl ester derivativePotentially enhanced solubility
(3R,6R)-6-Methylpiperidine-3-carboxamide; hydrochlorideAmide derivativeInvestigated for different receptor targets

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